molecular formula C6H8ClNO2 B3018060 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride CAS No. 2243513-13-3

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride

Cat. No.: B3018060
CAS No.: 2243513-13-3
M. Wt: 161.59
InChI Key: VBXZEPIHXKJTKX-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride is a chemically modified azetidine derivative featuring a rigid four-membered azetidine ring conjugated to a propynoic acid moiety, stabilized as a hydrochloride salt. Its molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.45 g/mol. The compound’s unique structure combines the strain of the azetidine ring with the linear geometry of the alkyne-carboxylic acid group, making it a valuable building block in medicinal chemistry and drug design . Azetidine derivatives are increasingly explored for their ability to enhance metabolic stability and binding affinity in bioactive molecules due to their conformational rigidity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azetidin-3-yl)prop-2-ynoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,3-4H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXZEPIHXKJTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C#CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)prop-2-ynoic acid;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propiolic acid group. One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by the addition of propiolic acid under controlled conditions. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

3-(Azetidin-3-yl)prop-2-ynoic acid; hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : The compound can be oxidized to yield carboxylic acids.
  • Reduction : Reduction reactions can convert it into alcohols or amines.
  • Substitution Reactions : The azetidine ring and propiolic acid moiety allow for substitution reactions with nucleophiles.

Medicinal Chemistry

This compound is being investigated for its therapeutic potential, particularly as a lead compound in drug discovery. Its structural features suggest possible interactions with biological targets, which may lead to the development of new drugs for treating various conditions.

Case Study: NAAA Inhibitors

Research has explored derivatives similar to 3-(Azetidin-3-yl)prop-2-ynoic acid as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid mediator hydrolysis. Inhibiting NAAA could enhance the effects of endogenous lipid mediators like palmitoylethanolamide (PEA), which has anti-inflammatory properties .

Biological Research

In biological studies, the compound's interactions with biomolecules are being examined to understand its potential effects on cellular pathways. The azetidine structure may facilitate binding with specific enzymes or receptors, leading to various biological responses.

Industrial Applications

In addition to its research applications, 3-(Azetidin-3-yl)prop-2-ynoic acid; hydrochloride is also utilized in developing new materials and chemical processes within industrial settings. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)prop-2-ynoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the propiolic acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight azetidine-based compounds as promising scaffolds for:

  • Anticancer Agents : The alkyne group facilitates bioconjugation with cytotoxic payloads .
  • Antibiotics : Azetidine’s strain mimics transition states in enzyme inhibition, as seen in β-lactam analogs .
  • PET Tracers: Propynoic acid derivatives enable radiolabeling for imaging applications .

Biological Activity

3-(Azetidin-3-yl)prop-2-ynoic acid; hydrochloride, a compound featuring an azetidine ring and an alkyne functional group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its role in biological activity.
  • Alkyne Group : This functional group is often involved in various chemical reactions and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The azetidine ring may contribute to the inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives of azetidine have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have suggested that 3-(azetidin-3-yl)prop-2-ynoic acid derivatives possess anticancer potential. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A431 (epidermoid carcinoma) cells .

The biological activity of 3-(azetidin-3-yl)prop-2-ynoic acid; hydrochloride is thought to stem from its ability to interact with cellular receptors or inhibit key enzymes. The azetidine moiety can facilitate binding to target proteins, while the alkyne group may participate in covalent bonding or other interactions that disrupt normal cellular functions .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of azetidine significantly inhibited the growth of MCF-7 cells with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Screening : Compounds were tested against a panel of bacteria using the disc diffusion method, revealing notable zones of inhibition against both Gram-positive and Gram-negative strains .

Comparative Analysis

The following table summarizes the biological activities of 3-(azetidin-3-yl)prop-2-ynoic acid; hydrochloride compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-(Azetidin-3-yl)prop-2-ynoic acidModerateSignificantEnzyme inhibition, receptor binding
Methyl 3-(azetidin-3-yl)prop-2-ynoateHighModerateCovalent binding, enzyme targeting
Other azetidine derivativesVariableVariableDependent on structural modifications

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(Azetidin-3-yl)prop-2-ynoic acid hydrochloride, and how is purity ensured?

  • Methodology : Synthesis typically involves protecting the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions. Coupling reagents like HATU or EDC are used to link the azetidine moiety to the propynoic acid backbone. Deprotection with HCl yields the hydrochloride salt. Purification is achieved via reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA), with purity assessed by >98% HPLC area percentage (λ = 254 nm) .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^13C-NMR in D2 _2O or DMSO-d6 _6 confirm proton environments (e.g., azetidine ring protons at δ 3.2–3.8 ppm, alkyne protons absent due to exchange).
  • HPLC : Symmetry Shield RP18 column (4.6 × 150 mm, 5 µm), 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 20 min), flow rate 1 mL/min.
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]+^+ for C6 _6H8 _8NO2_2: 126.06) .

Q. How is X-ray crystallography applied to resolve its molecular structure?

  • Methodology : Single crystals are grown via slow evaporation (MeOH/H2 _2O). Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Structure solved with SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares on F2^2). Anisotropic displacement parameters for non-H atoms; H atoms added geometrically. Validation via WinGX (R1 _1 < 0.05, wR2 _2 < 0.12) .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Methodology : Use a Design of Experiments (DoE) approach:

  • Variables : Temperature (0–50°C), solvent polarity (DMF vs. THF), stoichiometry (1.2–2.0 eq. coupling reagent).
  • Response : Yield monitored by LC-MS. Optimal conditions identified via response surface methodology (RSM). For example, coupling at 25°C in DMF with 1.5 eq. HATU improves yield to 78% .

Q. How are discrepancies in crystallographic data resolved between SHELX versions?

  • Methodology : Compare refinement outputs (e.g., SHELX-76 vs. SHELXL-2018). Key parameters:

  • R-factors : Ensure R1 _1 < 5% difference between versions.
  • Electron density maps : Validate using WinGX to check for missed peaks.
  • Twinned data : Apply SHELXL ’s TWIN/BASF commands for improved refinement .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stress : Incubate in buffers (pH 1–10, 37°C).
  • Thermal stress : 40–60°C for 14 days.
  • Analysis : Degradation products quantified via HPLC (method as in Q2). Pseudo-first-order kinetics model degradation rates. Hydrolysis of the alkyne group is a major degradation pathway under acidic conditions .

Q. How can molecular docking predict biological targets for this compound?

  • Methodology :

  • Ligand preparation : Generate 3D structure from crystallographic data (if available) or using InChI (e.g., AQUVQGSNKVDBBF-UHFFFAOYSA-N from related compounds).
  • Target selection : Focus on azetidine-interacting proteins (e.g., GPCRs, kinases).
  • Docking software : AutoDock Vina (scoring function: AMBER force field). Validate with in vitro assays (e.g., kinase inhibition) .

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